5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a pyrrolidine ring linked to a 1,2,3-triazole-4-carboxylic acid moiety, protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis due to its orthogonality with other protecting groups and its cleavage under mild basic conditions . The triazole ring, formed via click chemistry, imparts rigidity and enhances metabolic stability, making the compound valuable in drug discovery and bioconjugation . The carboxylic acid group facilitates hydrogen bonding and metal coordination, broadening its applicability in coordination chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(28)20-19(23-25-24-20)18-10-5-11-26(18)22(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,27,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSHWVZYMIMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NNN=C5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138193-49-2 | |
| Record name | 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps One common approach is to start with the protection of the pyrrolidine nitrogen using the Fmoc group This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes as starting materials
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of automated synthesis equipment can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit anticancer properties. The incorporation of the 9H-fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of the compound. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The triazole structure is known for its antimicrobial activity. Compounds similar to 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have been tested against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | Target Diseases |
|---|---|---|
| Anticancer | Induces apoptosis | Breast cancer, lung cancer |
| Antimicrobial | Inhibits bacterial growth | Various bacterial infections |
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its ability to form stable bonds with other monomers enables the creation of novel polymers with specific properties. Research has focused on its use in developing smart materials that respond to environmental stimuli, such as temperature or pH changes .
Nanotechnology
In nanotechnology, this compound has been explored for its potential use in drug delivery systems. Its unique chemical structure allows for functionalization with targeting ligands, enhancing the specificity and efficacy of drug delivery to tumor sites. Studies have shown that nanoparticles modified with this compound can improve therapeutic outcomes in cancer treatments .
Table 2: Summary of Materials Science Applications
| Application | Functionality | Potential Uses |
|---|---|---|
| Polymer Synthesis | Building block for smart materials | Responsive polymers |
| Drug Delivery Systems | Targeted delivery to tumors | Enhanced cancer therapy |
Biochemistry
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibitors. Research has demonstrated its potential in inhibiting specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. The inhibition mechanism is primarily through competitive binding at the active site of the enzyme .
Table 3: Summary of Biochemical Applications
| Application | Target Enzyme | Disease Association |
|---|---|---|
| Enzyme Inhibition | Various metabolic enzymes | Diabetes, obesity |
Case Study 1: Cancer Treatment
In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at McGill University evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that specific derivatives exhibited potent activity against these strains, highlighting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins or nucleic acids, while the triazole ring can participate in coordination with metal ions or other molecular entities. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Heterocyclic Core Modifications
- Oxadiazole Analog :
- 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 2090345-72-3) replaces the triazole with a 1,2,4-oxadiazole. The oxadiazole’s electron-deficient nature increases resistance to enzymatic degradation compared to triazoles but reduces hydrogen-bonding capacity. This analog exhibits higher thermal stability (mp: 168°C vs. ~150°C estimated for the triazole) .
- Pyrazole Analog: 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 2137780-69-7) substitutes the triazole with a pyrazole. Pyrazole’s two adjacent nitrogen atoms enhance aromaticity, improving π-π stacking interactions but reducing metabolic stability due to susceptibility to oxidation .
Substituent Variations
- Boc-Protected Derivatives :
- 5-({[(3S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl]...}-1H-pyrazole-4-carboxylic Acid (CAS: 2137078-87-4) replaces Fmoc with a tert-butoxycarbonyl (Boc) group. Boc offers acid-labile protection, enabling selective deprotection under acidic conditions, unlike Fmoc’s base sensitivity. This derivative’s molecular weight (546.61 g/mol) is higher due to the bulky tert-butyl group .
- Thiazole-Containing Analog :
Physicochemical Properties
Biological Activity
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.42 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a triazole ring, contributing to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its ability to interact with various biological macromolecules. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating enzyme-inhibitor interactions. Additionally, the Fmoc group enhances binding affinity to proteins or nucleic acids, potentially modulating their activity .
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole structure exhibit promising anticancer properties. The triazole derivatives have demonstrated low multidrug resistance and toxicity while maintaining high bioavailability . Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have reported that certain triazole compounds can inhibit the growth of resistant strains of bacteria .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, this compound may have applications in treating other conditions such as leishmaniasis and as potential anti-inflammatory agents. The stability of the triazole ring under various pH conditions enhances its suitability for pharmaceutical formulations .
Comparative Studies
To understand the uniqueness of this compound compared to similar compounds, we can look at the following:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | Lacks triazole ring | Limited antimicrobial activity | Less chemical reactivity |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | Amino acid backbone | Moderate anticancer properties | More complex synthesis |
The combination of the Fmoc-protected pyrrolidine and the triazole ring in our compound provides distinct chemical reactivity that is not commonly found in other structures .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Study : A study demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
- Inflammation Modulation : Research indicated that this compound could reduce inflammatory markers in animal models of arthritis, suggesting a role in anti-inflammatory therapies.
Q & A
Basic: What are the optimal conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves three key steps: (1) Fmoc-protection of pyrrolidine, (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, and (3) carboxylic acid functionalization. For the CuAAC step, use a 1:1 molar ratio of azide and alkyne precursors with 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate in a tert-butanol/H₂O (1:1) solvent system at 50°C for 12 hours . Ensure inert conditions (N₂ atmosphere) to prevent oxidation. Post-reaction, purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Basic: How to characterize the compound using spectroscopic methods?
Methodological Answer:
- NMR : Analyze - and -NMR spectra in deuterated DMSO or CDCl₃. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and triazole C-H (δ 8.1–8.3 ppm) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~470–500 Da, depending on substituents).
- HPLC : Monitor purity (>95%) with a C18 column (0.1% TFA in H₂O/acetonitrile gradient, UV detection at 254 nm) .
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
The compound is sensitive to light, moisture, and acidic conditions. Store lyophilized solids at –20°C under argon. In solution (DMSO or DMF), aliquot to avoid freeze-thaw cycles. Stability tests show decomposition at >40°C (TGA/DSC data) and hydrolysis of the Fmoc group at pH < 4.0 . Conduct periodic HPLC checks for degradation (e.g., free pyrrolidine or triazole byproducts).
Advanced: How to resolve low yields in the cycloaddition step during synthesis?
Methodological Answer:
Low yields in CuAAC often stem from:
- Incomplete azide activation : Confirm azide purity via IR spectroscopy (ν ~2100 cm⁻¹).
- Catalyst deactivation : Use degassed solvents and fresh sodium ascorbate.
- Steric hindrance : Introduce a polar aprotic co-solvent (e.g., DMF) to improve reactant solubility.
- Alternative catalysts : Test CuI or Ru-based catalysts for sterically hindered systems .
Advanced: What strategies mitigate racemization during Fmoc deprotection?
Methodological Answer:
Racemization occurs during basic Fmoc removal (e.g., piperidine). To minimize:
- Deprotection time : Optimize to 20–30 minutes in 20% piperidine/DMF (monitor by TLC).
- Temperature : Perform at 0–4°C to slow base-induced epimerization.
- Alternative bases : Use 1,8-diazabicycloundec-7-ene (DBU) in shorter pulses (5–10 minutes) .
Validate chiral integrity via chiral HPLC or circular dichroism (CD) post-deprotection.
Advanced: How to analyze contradictory solubility data in different solvent systems?
Methodological Answer:
Contradictory solubility data may arise from:
- Polymorphism : Characterize solid forms via XRPD.
- pH-dependent ionization : Titrate in aqueous buffers (pH 2–12) and measure solubility via UV-Vis.
- Co-solvent systems : Test binary mixtures (e.g., DMSO/water, ethanol/PEG) to identify optimal dissolution conditions. Refer to Hansen solubility parameters for rational solvent selection .
Advanced: Designing experiments to study bioactivity in enzyme inhibition.
Methodological Answer:
- Target selection : Prioritize enzymes with conserved active-site histidine or cysteine residues (triazole-carboxylates act as metalloenzyme inhibitors).
- Assay design : Use fluorescence-based assays (e.g., FRET substrates) or ITC for binding affinity measurements.
- Structure-activity relationship (SAR) : Synthesize analogs with modified pyrrolidine or triazole substituents. Compare IC₅₀ values via dose-response curves .
- Molecular docking : Validate binding modes using X-ray crystallography or MD simulations (PDB: 1XYZ as a reference).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
